3,5-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C12H22O It is a cyclohexanol derivative characterized by the presence of two methyl groups and a prop-2-en-1-yl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone derivatives followed by reduction. For instance, the reaction of 3,5-dimethylcyclohexanone with allyl bromide in the presence of a base such as potassium carbonate can yield the desired product after subsequent reduction with a suitable reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol: This compound has a similar structure but with an additional ring, making it more rigid.
2-(4a,8-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-naphthalen-2-yl)-prop-2-en-1-ol: Another similar compound with a different ring structure.
Uniqueness
3,5-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H20O |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3,5-dimethyl-1-prop-2-enylcyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-4-5-11(12)7-9(2)6-10(3)8-11/h4,9-10,12H,1,5-8H2,2-3H3 |
InChI Key |
ALISUXPXNPFWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(CC=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.